molecular formula C23H27N5NaO7S B1241394 CID 9850234

CID 9850234

Cat. No.: B1241394
M. Wt: 540.5 g/mol
InChI Key: HKKJNUJNRAREQR-IDYPWDAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 9850234 is a semisynthetic, broad-spectrum ureidopenicillin antibiotic derived from ampicillin. It is primarily used to treat infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria. This compound is often combined with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against beta-lactamase-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperacillin sodium salt involves the reaction of ampicillin with ethyl chloroformate and 1-ethyl-2,3-dioxopiperazine. The reaction is carried out in an anhydrous organic solvent such as acetone, under the protection of an inert gas. Sodium methoxide is then added to the reaction mixture to form the sodium salt .

Industrial Production Methods: In industrial settings, piperacillin sodium salt is produced by dissolving sodium methoxide in an anhydrous organic solvent, followed by the addition of piperacillin in anhydrous acetone. The reaction is conducted at low temperatures (0-5°C) under an inert atmosphere. The product is then filtered, dried under reduced pressure, and stored under inert conditions .

Chemical Reactions Analysis

Types of Reactions: CID 9850234 undergoes various chemical reactions, including:

    Oxidation: Piperacillin can be oxidized to form piperacillin sulfoxide.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Piperacillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

CID 9850234 has a wide range of applications in scientific research:

Mechanism of Action

CID 9850234 exerts its antibacterial effects by inhibiting the last stage of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, leading to cell lysis. The cell lysis is mediated by bacterial cell wall autolytic enzymes. Piperacillin may also interfere with autolysin inhibitors, further promoting bacterial cell death .

Comparison with Similar Compounds

    Ampicillin: A precursor to piperacillin with a narrower spectrum of activity.

    Ticarcillin: Another ureidopenicillin with similar activity but different pharmacokinetic properties.

    Mezlocillin: A ureidopenicillin with a broader spectrum of activity against Gram-negative bacteria.

Uniqueness of Piperacillin Sodium Salt: CID 9850234 is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with tazobactam to overcome beta-lactamase resistance. This combination makes it highly effective against a wide range of bacterial infections, particularly in hospital-acquired infections .

Properties

Molecular Formula

C23H27N5NaO7S

Molecular Weight

540.5 g/mol

InChI

InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1

InChI Key

HKKJNUJNRAREQR-IDYPWDAWSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Synonyms

AB Piperacillin
AB-Piperacillin
Cl 227193
Cl-227193
Cl227193
Curasan, Piperacillin
Monosodium Salt, Piperacillin
Pipcil
Pipera hameln
Pipera-hameln
Piperacillin
Piperacillin curasan
Piperacillin Fresenius
Piperacillin Hexal
Piperacillin Monosodium Salt
Piperacillin ratiopharm
Piperacillin Sodium
Piperacillin-ratiopharm
Pipercillin
Pipracil
Pipril
Salt, Piperacillin Monosodium
Sodium, Piperacillin
T 1220
T-1220
T1220

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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